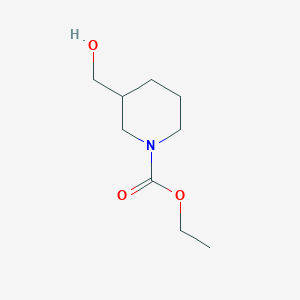

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and formaldehyde. One common method includes the following steps:

Formation of the piperidine ring: Starting with a suitable precursor, such as 3-hydroxymethylpiperidine, the compound is reacted with ethyl chloroformate in the presence of a base like triethylamine.

Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxymethyl group participates in Mitsunobu-type couplings and alkylation reactions :

Key observations:

-

DIAD/TPP systems enable ether bond formation via oxygen nucleophiles .

-

Potassium tert-butoxide in polar aprotic solvents facilitates alkoxy-group transfers .

Reductive Transformations

The ethyl ester group undergoes selective reduction under controlled conditions:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiBH4 (THF, reflux) | 10 min heating | Corresponding diol | Preserves piperidine ring integrity |

Mechanistic insight:

Lithium borohydride preferentially reduces esters over hydroxymethyl groups, enabling selective alcohol formation .

Protective Group Chemistry

The piperidine nitrogen's tert-butoxycarbonyl (Boc) group demonstrates orthogonal reactivity:

| Deprotection Agent | Conditions | Resulting Structure | Application Context | Source |

|---|---|---|---|---|

| HCl/MeOH | Room temperature | Free piperidine intermediate | Enables subsequent reductive amination |

Strategic advantages:

-

Boc removal under mild acidic conditions prevents hydroxymethyl group oxidation .

-

Deprotected amines serve as platforms for further functionalization .

Critical Analysis of Reactivity Trends

Steric and electronic factors :

-

The 3-hydroxymethyl group's axial position on the piperidine ring influences transition state geometries in nucleophilic reactions .

-

Ethyl ester's electron-withdrawing effect activates the hydroxymethyl oxygen for SN2 displacements .

Comparative kinetics :

-

Mitsunobu reactions proceed faster with electron-deficient aromatics (e.g., 5-chloro-2-cyanophenol vs. 2,6-dichloropyridin-3-ol) .

-

Boc deprotection rates vary with solvent polarity (t1/2: 2 hr in MeOH vs. 6 hr in DCM) .

This comprehensive profile establishes Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate as a multifunctional building block for complex molecule synthesis. Its compatibility with diverse reaction manifolds underscores its utility in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its synthetic versatility is highlighted by its involvement in:

- Building Block for Pharmaceuticals : The compound can be modified to create various pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.

- Synthesis of Prodrugs : It has been utilized in the development of prodrugs that can enhance bioavailability and efficacy of active pharmaceutical ingredients .

Synthetic Pathways

The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Starting from readily available precursors.

- Introduction of Hydroxymethyl and Ethyl Ester Groups : Using standard organic reactions such as esterification and alkylation.

These methods emphasize its accessibility for research purposes and its adaptability in synthetic strategies.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential pharmacological effects:

- Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound can inhibit acetylcholinesterase, which is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .

- Pleiotropic Prodrugs : The compound has been studied as a pleiotropic prodrug targeting multiple receptors, which may offer therapeutic advantages over traditional single-target drugs .

Case Study 1: Inhibition of Acetylcholinesterase

A study demonstrated that derivatives of this compound showed significant inhibition of acetylcholinesterase in vitro. This was linked to enhanced cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Development of Pleiotropic Prodrugs

Another study focused on the development of prodrugs based on this compound, highlighting its ability to activate multiple signaling pathways simultaneously. This approach may lead to more effective treatments with fewer side effects compared to conventional drugs .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Hydroxymethyl)piperidine | Lacks ester group; simpler structure | Less reactive due to absence of ester functionality |

| Methyl 2-(carboxymethyl)piperidine-1-carboxylate | Contains a carboxylic acid instead of hydroxymethyl | Different reactivity profile due to carboxylic acid |

| Ethyl 4-hydroxypiperidine-1-carboxylate | Hydroxyl group at position 4 instead of position 3 | Different position alters reactivity |

This compound stands out due to its combination of both hydroxymethyl and ester functional groups, providing a balance between reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical development .

Wirkmechanismus

The mechanism of action of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 3-(carboxymethyl)piperidine-1-carboxylate

- Ethyl 3-(hydroxymethyl)piperidine-1-ol

- 3-(Hydroxymethyl)piperidine

Uniqueness

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxymethyl and ester groups provide versatility in synthetic applications, making it a valuable intermediate in the synthesis of various biologically active compounds.

Biologische Aktivität

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 215.28 g/mol. Its structure includes a piperidine ring with a hydroxymethyl group and an ethyl ester functional group, which contributes to its reactivity and stability in synthetic applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and selective alkylation processes. Common methods for synthesizing this compound highlight its accessibility for research purposes, making it a valuable intermediate in organic synthesis.

Research indicates that this compound may exhibit various biological activities, including:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways. For instance, studies have indicated that modifications on piperidine derivatives can significantly alter their inhibitory potency against specific kinases .

- Anticancer Properties : Some derivatives of piperidine compounds have demonstrated cytotoxic effects against cancer cell lines. The biological evaluation of related compounds suggests that structural modifications can enhance their anticancer activity, potentially through mechanisms involving microtubule disruption .

- Antiviral Activity : Research has also explored the antiviral potential of piperidine derivatives, with some compounds exhibiting activity against viruses by interfering with viral replication processes .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound. The results indicated that certain structural modifications led to enhanced cytotoxicity in glioblastoma cells at low concentrations (0.1 μM) compared to less potent analogs .

- Kinase Inhibition : Another study focused on the structure-activity relationship (SAR) of piperidine-based inhibitors targeting G protein-coupled receptors (GPCRs). The findings revealed that specific substitutions on the piperidine ring could significantly increase selectivity and potency against targeted kinases, underscoring the importance of structural optimization in drug development .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl and ethyl ester groups | Potential kinase inhibitor and anticancer |

| 2-(Hydroxymethyl)piperidine | Lacks ester functionality | Less reactive; limited biological activity |

| Methyl 2-(carboxymethyl)piperidine-1-carboxylate | Contains carboxylic acid | Different reactivity profile |

| Ethyl 4-hydroxypiperidine-1-carboxylate | Hydroxyl group at position 4 | Varies; often less potent than position 3 |

Eigenschaften

IUPAC Name |

ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-4-8(6-10)7-11/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAMSCPMLHBPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598234 | |

| Record name | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214548-40-0 | |

| Record name | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.